D-Glucitol 1,3-bis(bromoacetate)
Description
D-Glucitol 1,3-bis(bromoacetate) (CAS 54390-81-7) is a derivative of D-glucitol (sorbitol), a sugar alcohol widely used in food, pharmaceuticals, and chemical synthesis. The compound is synthesized by esterifying the hydroxyl groups at the 1- and 3-positions of D-glucitol with bromoacetyl bromide, resulting in two reactive bromoacetate moieties . This modification confers unique electrophilic properties, making it a potent alkylating agent in organic synthesis, polymer crosslinking, and pharmaceutical intermediate preparation. Its molecular structure combines the hydrophilic backbone of D-glucitol with the lipophilic and reactive bromoacetate groups, enabling applications in diverse fields, including biomaterial functionalization and prodrug development.
Properties
CAS No. |
94199-89-0 |
|---|---|
Molecular Formula |
C10H16Br2O8 |
Molecular Weight |
424.04 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-3-(2-bromoacetyl)oxy-2,4,5,6-tetrahydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C10H16Br2O8/c11-1-7(16)19-4-6(15)10(20-8(17)2-12)9(18)5(14)3-13/h5-6,9-10,13-15,18H,1-4H2/t5-,6+,9-,10-/m1/s1 |
InChI Key |
NCROLHPKBLFQFE-MLTZYSBQSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)OC(=O)CBr)O)O)O |
Canonical SMILES |
C(C(C(C(C(COC(=O)CBr)O)OC(=O)CBr)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 1,3-bis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the 1,3-bis(bromoacetate) derivative .
Industrial Production Methods: While specific industrial production methods for D-Glucitol 1,3-bis(bromoacetate) are not widely documented, the compound can be synthesized on a larger scale using similar esterification techniques as those used in laboratory settings. The process involves the use of appropriate catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: D-Glucitol 1,3-bis(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Major Products:
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The primary products are D-glucitol and bromoacetic acid.
Scientific Research Applications
D-Glucitol 1,3-bis(bromoacetate) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of D-Glucitol 1,3-bis(bromoacetate) involves its interaction with specific molecular targets. The bromoacetate groups can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Structural Analogues of D-Glucitol Esters
The following table summarizes key structural analogues of D-Glucitol 1,3-bis(bromoacetate), highlighting differences in substituents, applications, and hazards:
*Molecular weights estimated based on substituent masses.
Key Findings:
Reactivity and Functional Groups: The bromoacetate groups in D-Glucitol 1,3-bis(bromoacetate) make it highly reactive compared to non-halogenated esters like dilaurate or distearate. This reactivity enables crosslinking in polymers or alkylation in drug synthesis . In contrast, D-Glucitol 1,3:2,4-bis-O-(piperidinylidene) (from ) contains hindered amine substituents, which stabilize polymers against UV degradation but lack electrophilic reactivity .
Applications: Surfactants/Emulsifiers: Long-chain esters (dilaurate, distearate) are non-reactive and used in food and cosmetics due to their amphiphilic properties . Pharmaceuticals: Fosaprepitant Dimeglumine () demonstrates how complex D-glucitol derivatives can achieve bioactivity, whereas bromoacetate derivatives are more likely intermediates due to their toxicity .
Safety Profiles: Bromoacetate-containing compounds (e.g., Ethyl Bromoacetate in ) are associated with severe hazards, including skin corrosion and systemic toxicity. D-Glucitol 1,3-bis(bromoacetate) likely shares these risks, requiring stringent handling protocols . Non-halogenated derivatives (dilaurate, distearate) exhibit low toxicity, aligning with their use in consumer products .
Regulatory and Industrial Relevance
- Regulatory Status : D-Glucitol 1,3-bis(bromoacetate) was registered in the EU on 31/05/2018, alongside other esters (). Its registration implies compliance with REACH regulations, but its hazard profile may restrict use to controlled industrial settings .
- Market Niches : While distearate and dilaurate dominate food and cosmetics, bromoacetate derivatives cater to specialized chemical synthesis niches, such as prodrug development or polymer curing .
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